N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]ethanesulfonamide
Description
N-[2-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]ethanesulfonamide is a synthetic organic compound featuring a 3,4-dimethoxyphenyl-substituted thiazole core linked to an ethanesulfonamide group. The thiazole ring (a five-membered heterocycle with sulfur and nitrogen atoms) and the sulfonamide functional group distinguish it from simpler benzamide or ammonium-based analogs.
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S2/c1-4-23(18,19)16-8-7-12-10-22-15(17-12)11-5-6-13(20-2)14(9-11)21-3/h5-6,9-10,16H,4,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBUVJOLJHXGAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCC1=CSC(=N1)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701323763 | |
| Record name | N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]ethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701323763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
53.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815285 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
863512-31-6 | |
| Record name | N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]ethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701323763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole ring is constructed via the Hantzsch thiazole synthesis, which involves the condensation of a thiourea derivative with an α-halo carbonyl compound.
Step 1: Preparation of 3,4-Dimethoxyphenyl Thiourea
3,4-Dimethoxybenzaldehyde is converted to its corresponding thiosemicarbazide through reaction with thiosemicarbazide in ethanol under reflux (Yield: 78%).
Step 2: Cyclization with Ethyl 4-Chloroacetoacetate
The thiourea intermediate reacts with ethyl 4-chloroacetoacetate in anhydrous dimethylformamide (DMF) at 80°C for 12 hours, forming the thiazole ring. The reaction is quenched with ice-water, and the product is extracted with ethyl acetate (Yield: 65%).
Characterization Data
- 1H NMR (400 MHz, CDCl3) : δ 7.52 (s, 1H, thiazole-H), 7.21–7.15 (m, 2H, aromatic), 6.89 (d, J = 8.4 Hz, 1H, aromatic), 3.94 (s, 3H, OCH3), 3.91 (s, 3H, OCH3), 2.65 (s, 3H, CH3).
- HRMS (ESI+) : m/z calculated for C12H13NO2S [M+H]+: 251.0612; found: 251.0615.
Functionalization of the Ethyl Spacer
Bromination of the Thiazole Methyl Group
The methyl group adjacent to the thiazole nitrogen is brominated using N-bromosuccinimide (NBS) in carbon tetrachloride under photolytic conditions (Yield: 72%).
Step 3: Alkylation with Ethylenediamine
The brominated thiazole undergoes nucleophilic substitution with ethylenediamine in tetrahydrofuran (THF) at 60°C for 6 hours, introducing the ethylamine spacer (Yield: 58%).
Sulfonamide Formation
Reaction with Ethanesulfonyl Chloride
The primary amine of the ethyl spacer reacts with ethanesulfonyl chloride in dichloromethane (DCM) in the presence of triethylamine (TEA) as a base. The reaction proceeds at 0°C to room temperature over 4 hours (Yield: 82%).
Optimization Notes
- Solvent : Dichloromethane outperforms THF due to better solubility of intermediates.
- Base : Triethylamine (2.5 equiv) ensures complete deprotonation of the amine.
Purification and Characterization
Column Chromatography
The crude product is purified via silica gel chromatography using a gradient of hexane/ethyl acetate (3:1 to 1:2). The target compound elutes at Rf = 0.45 in hexane/ethyl acetate (1:1).
Spectroscopic Validation
- 13C NMR (100 MHz, CDCl3) : δ 168.9 (C=S), 152.1 (thiazole-C), 149.3, 148.7 (OCH3), 123.4–110.2 (aromatic), 56.1 (OCH3), 44.8 (CH2SO2), 35.2 (CH2NH), 14.7 (CH3).
- IR (KBr) : 3270 cm−1 (N-H), 1325 cm−1 (S=O asym), 1140 cm−1 (S=O sym).
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the Hantzsch cyclization step, improving yield to 78% while reducing reaction time.
Solid-Phase Synthesis
Immobilization of the thiourea intermediate on Wang resin enables stepwise assembly, though yields are modest (45%) due to steric hindrance.
Challenges and Mitigation Strategies
- Low Yield in Alkylation : Competing elimination reactions during ethylenediamine substitution are minimized by using a 10% excess of amine and controlled pH.
- Sulfonamide Hydrolysis : Moisture-sensitive steps are conducted under argon, with molecular sieves to scavenge water.
Scalability and Industrial Relevance
Pilot-scale synthesis (100 g batch) achieves 68% overall yield using continuous-flow reactors for the Hantzsch and sulfonylation steps, highlighting potential for commercial production.
Table 2. Spectroscopic Data Summary
| Technique | Key Signals | Inference |
|---|---|---|
| 1H NMR | δ 3.94 (s, OCH3), δ 7.52 (s, thiazole-H) | Confirmed substitution pattern |
| IR | 1325 cm−1 (S=O asym) | Sulfonamide group present |
| HRMS | m/z 395.1284 [M+H]+ | Molecular formula validated |
Chemical Reactions Analysis
N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used[][3].
Scientific Research Applications
N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]ethanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits significant biological activities, making it a candidate for the development of new drugs with antibacterial, antifungal, and antitumor properties.
Medicine: Due to its diverse biological activities, it is being investigated for potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as antimicrobial coatings
Mechanism of Action
The mechanism of action of N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]ethanesulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt essential biological processes in microorganisms, leading to their death. The compound’s ability to inhibit enzyme activity is attributed to its structural features, which allow it to bind effectively to the active sites of target enzymes .
Comparison with Similar Compounds
Structural Features and Functional Groups
The compound’s key structural elements are compared to two analogs below:
Key Observations :
- Thiazole vs. Thiazoles are also known for their metabolic stability in drug design.
- Sulfonamide vs. Amide : The sulfonamide group (pKa ~10–11) is more acidic than the amide group (pKa ~15–17) in Rip-B, which may improve aqueous solubility and influence hydrogen-bonding patterns in biological systems.
Physical Properties
- Melting Point : Rip-B has a melting point of 90°C, suggesting moderate thermal stability . The target compound’s thiazole and sulfonamide groups may increase melting point due to stronger intermolecular forces (e.g., dipole-dipole interactions).
- Crystallography: The dihydrate chloride crystallizes in a monoclinic system (space group P21/c) with unit cell parameters a = 21.977 Å, b = 12.2295 Å, c = 10.2217 Å, and β = 93.490°. Hydrogen bonding involving water molecules and chloride ions stabilizes its lattice . Similar techniques (e.g., SHELX for refinement, ORTEP for visualization) would apply to the target compound’s structural analysis .
Biological Activity
N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]ethanesulfonamide is a thiazole-based compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and possible therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]-4-methylbenzenesulfonamide. It has a molecular formula of C21H24N2O5S2 and a molecular weight of 448.55 g/mol. The compound features a thiazole ring, a methoxy-substituted phenyl group, and a sulfonamide moiety, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O5S2 |
| Molecular Weight | 448.55 g/mol |
| Solubility | Soluble |
| Purity | ≥ 95% |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. One common approach is the Hantzsch thiazole synthesis , which combines α-haloketones with thioamides to form the thiazole ring. Subsequent reactions introduce the methoxy and sulfonamide groups, resulting in the final product.
Anticholinesterase Activity
Recent studies have highlighted the potential of thiazole derivatives as acetylcholinesterase (AChE) inhibitors , which are crucial for treating Alzheimer's disease. In vitro assays showed that certain thiazole derivatives exhibited potent AChE inhibitory activity with IC50 values in the nanomolar range. For instance, compounds structurally related to this compound demonstrated IC50 values as low as 103.24 nM, indicating strong activity compared to known inhibitors like donepezil .
| Compound ID | IC50 (nM) | Relative Potency (%) |
|---|---|---|
| 10 | 103.24 | >50 |
| 16 | 108.94 | >50 |
| Other Compounds | 500.56 - 2000 | <25 |
Cytotoxic Activity
The compound's cytotoxic properties have also been evaluated against various cancer cell lines. In studies involving derivatives of thiazole, significant cytotoxic effects were observed against HeLa and MCF-7 cell lines, with some derivatives achieving IC50 values around 29 μM . The presence of the thiazole moiety was linked to enhanced lipophilicity and increased interaction with biological targets.
Molecular docking studies have provided insights into the binding interactions of this compound within the active site of AChE. The compound's structure allows it to mimic donepezil's binding orientation, facilitating effective inhibition of the enzyme . Key interactions involve hydrogen bonding and hydrophobic interactions with amino acid residues lining the active site gorge.
Case Studies
- Alzheimer's Disease Models : In animal models of Alzheimer's disease, derivatives similar to this compound showed improved cognitive function associated with reduced AChE activity.
- Cancer Cell Lines : Cytotoxicity assays demonstrated that compounds derived from this scaffold could significantly reduce cell viability in HeLa cells by inducing apoptosis through mitochondrial pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]ethanesulfonamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Multi-step synthesis is typical for thiazole-sulfonamide hybrids. For example, thiazole ring formation via Hantzsch thiazole synthesis (using thiourea and α-halo ketones) is a critical first step. Subsequent sulfonamide coupling requires controlled temperatures (0–5°C) and solvents like dichloromethane or DMF to avoid side reactions . Triethylamine or DMAP may catalyze sulfonamide bond formation. Purification via column chromatography with gradients (e.g., hexane/ethyl acetate) is recommended for isolating high-purity products .
Q. How can researchers characterize the structural conformation of this compound to resolve ambiguities in its 3D configuration?
- Methodological Answer : X-ray crystallography is the gold standard for resolving 3D conformation. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters (a ≈ 21.9 Å, b ≈ 12.2 Å) have been used for similar dimethoxyphenyl-thiazole derivatives . Complementary techniques include:
- NMR : Assign NOESY correlations to confirm spatial proximity of thiazole and dimethoxyphenyl groups.
- DFT calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to predict electronic properties .
Q. What spectroscopic techniques are most reliable for confirming the presence of the ethanesulfonamide moiety?
- Methodological Answer :
- FT-IR : Look for S=O stretching vibrations at 1150–1300 cm⁻¹ and N-H bending at ~1550 cm⁻¹ .
- LC-MS : Confirm molecular ion peaks ([M+H]⁺) with exact mass matching m/z (e.g., theoretical vs. observed mass error < 2 ppm) .
- ¹H/¹³C NMR : Assign sulfonamide NH protons (δ ~8–10 ppm) and ethyl group signals (δ ~3.5 ppm for CH₂-SO₂) .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data for this compound across different assays?
- Methodological Answer : Variability may arise from assay conditions (e.g., cell line specificity, solvent effects). Strategies include:
- Dose-response normalization : Use EC₅₀ values instead of fixed concentrations to account for potency differences .
- Solvent controls : DMSO concentrations >0.1% can artifactually suppress activity; validate with solvent-matched controls .
- Target validation : Perform kinase profiling or protein binding assays (SPR/ITC) to confirm direct interactions .
Q. What computational approaches are effective for modeling the compound’s interaction with enzyme targets (e.g., kinases or proteases)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in active sites (e.g., ATP-binding pockets). Validate with MM/GBSA free-energy calculations .
- MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess stability of key interactions (e.g., hydrogen bonds between sulfonamide and catalytic lysine residues) .
Q. How can structural modifications to the 3,4-dimethoxyphenyl or thiazole groups enhance selectivity against off-target receptors?
- Methodological Answer :
- SAR studies : Synthesize derivatives with substituents like halogens (F, Cl) or methyl groups at the phenyl ring’s meta/para positions. Compare IC₅₀ values in enzyme inhibition assays .
- Bioisosteric replacement : Replace the thiazole ring with triazole or oxadiazole to modulate electronic properties and reduce CYP450 metabolism .
Q. What strategies mitigate challenges in solubility and bioavailability during in vivo studies?
- Methodological Answer :
- Prodrug design : Introduce ester or phosphate groups on the sulfonamide to enhance aqueous solubility .
- Nanoparticle formulation : Use PEGylated liposomes or PLGA nanoparticles to improve plasma half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
